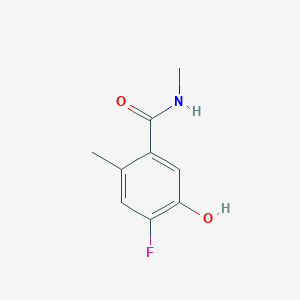

4-Fluoro-5-hydroxy-2,N-dimethylbenzamide

Description

Overview of Benzamide (B126) Core Structures in Chemical Research

Benzamide, the simplest amide derivative of benzoic acid, consists of a benzene (B151609) ring attached to an amide functional group (C(=O)NH₂). nih.gov This fundamental structure is a versatile building block in organic synthesis and a common motif in a vast array of biologically active molecules. bldpharm.com The amide bond is a critical feature in biological systems, and its presence in the benzamide core allows for a variety of interactions with biological targets, such as proteins and enzymes.

The true versatility of the benzamide scaffold lies in the ability to modify the benzene ring and the amide nitrogen with various substituents. These modifications can dramatically alter the compound's physicochemical properties, including its solubility, lipophilicity, and electronic distribution, which in turn influences its biological activity. bldpharm.commdpi.com Researchers have synthesized and studied countless benzamide derivatives, leading to the discovery of compounds with a wide range of therapeutic applications. mdpi.com

Significance of Fluorine and Hydroxyl Substituents in Aromatic Compounds

The introduction of fluorine and hydroxyl groups onto an aromatic ring, such as the one in the benzamide core, is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a molecule.

Hydroxyl Group: The hydroxyl (-OH) group is a polar functional group that can participate in hydrogen bonding, a key interaction in molecular recognition by biological targets. nih.govnih.gov The formation of hydrogen bonds with receptors can significantly increase binding affinity. ambeed.commdpi.com The presence of a hydroxyl group can also increase the hydrophilicity of a compound, which can influence its solubility and pharmacokinetic profile. mdpi.com However, the introduction of a hydroxyl group can also present challenges, such as a high desolvation penalty, which can potentially reduce binding affinity if not perfectly positioned within a binding site. nih.govambeed.com

Rationale for Investigating 4-Fluoro-5-hydroxy-2,N-dimethylbenzamide

While specific research dedicated to this compound is not widely published, the rationale for its investigation can be inferred from the known effects of its constituent parts. The combination of a fluorine atom and a hydroxyl group on the benzamide ring suggests a deliberate effort to modulate the compound's electronic and steric properties to enhance its potential as a biologically active agent. The N,N-dimethyl substitution on the amide nitrogen further modifies the molecule's properties, for instance by removing the hydrogen bond donor capability of a primary or secondary amide.

The specific placement of the substituents is also critical. The "4-fluoro" and "5-hydroxy" arrangement, along with the "2-methyl" group, creates a unique electronic and steric environment on the aromatic ring that could lead to novel interactions with biological targets. The investigation of such a compound would likely be aimed at exploring new structure-activity relationships within the substituted benzamide class, potentially leading to the discovery of new leads for drug development. The existence of a closely related analog, 2-amino-4-fluoro-5-hydroxy-N,N-dimethylbenzamide, in chemical databases like PubChem suggests that this substitution pattern is of interest to researchers. nih.gov

Historical Context of Related Benzamide Derivatives in Scientific Literature

The scientific literature is replete with examples of substituted benzamides with significant biological activities. Since the late 20th century, compounds such as sulpiride (B1682569) and amisulpride (B195569) have been used clinically for their antipsychotic and antidepressant effects. nih.govnih.gov These drugs act by modulating dopaminergic systems in the brain. nih.govnih.gov

More recently, research has expanded to explore benzamide derivatives for a wide range of other applications, including as anti-inflammatory, analgesic, anticonvulsant, and antitumor agents. bldpharm.comrsc.org For example, itopride (B38515) is a benzamide derivative used to treat gastrointestinal motility disorders. synquestlabs.com The development of these and other benzamide-based drugs has provided a rich historical and scientific foundation for the continued exploration of novel derivatives like this compound. The ongoing synthesis and evaluation of new benzamide compounds underscore the enduring potential of this chemical class in the quest for new medicines. chemicalbook.comnih.gov

Data Tables

Table 1: Physicochemical Properties of Related Benzamide Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| Benzamide | C₇H₇NO | 121.14 | 0.64 |

| 4-Fluorobenzamide | C₇H₆FNO | 139.13 | 1.15 |

| 4-Hydroxybenzamide | C₇H₇NO₂ | 137.14 | 0.84 |

| 2-Fluoro-4-hydroxy-N-methylbenzamide | C₈H₈FNO₂ | 169.16 | 1.39 |

| 4-Fluoro-3-hydroxy-N,N-dimethylbenzamide | C₉H₁₀FNO₂ | 183.18 | 1.62 |

| 2-amino-4-fluoro-5-hydroxy-N,N-dimethylbenzamide | C₉H₁₁FN₂O₂ | 198.20 | 1.18 |

Note: LogP values are estimated and can vary based on the prediction algorithm.

Properties

IUPAC Name |

4-fluoro-5-hydroxy-N,2-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-3-7(10)8(12)4-6(5)9(13)11-2/h3-4,12H,1-2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNKGVMITJQYOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)NC)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodological Advancements for 4 Fluoro 5 Hydroxy 2,n Dimethylbenzamide

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 4-fluoro-5-hydroxy-2,N-dimethylbenzamide reveals several possible disconnections. The most logical and widely practiced approaches involve either disconnecting the amide bond or strategically functionalizing a pre-existing aromatic ring.

The most straightforward retrosynthetic disconnection is at the amide bond, a common and reliable method for the synthesis of amides. luxembourg-bio.comresearchgate.net This approach simplifies the target molecule into two key synthons: 4-fluoro-5-hydroxy-2-methylbenzoic acid and dimethylamine (B145610).

Scheme 1: Retrosynthetic disconnection of the amide bond.

Target MoleculeCarboxylic Acid PrecursorDimethylamine

This strategy is advantageous as the formation of amide bonds from carboxylic acids and amines is a well-established transformation with a vast arsenal (B13267) of available coupling reagents. luxembourg-bio.com Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to activate the carboxylic acid for nucleophilic attack by dimethylamine. nih.gov

An alternative retrosynthetic approach involves the sequential functionalization of a simpler aromatic precursor. This strategy offers flexibility in the order of introduction of the substituents. One plausible pathway starts from a commercially available or readily synthesized substituted benzene (B151609) derivative. For instance, one could envision a route starting from a fluorinated phenol, followed by methylation, carboxylation, and finally amidation. The regioselectivity of each step is the critical challenge in this approach.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound hinges on the efficient preparation of key intermediates. The synthesis of the 4-fluoro-5-hydroxy-2-methylbenzoic acid precursor is a multi-step process requiring precise control of regiochemistry.

The synthesis of a suitably substituted halogenated benzene is a common starting point. For instance, a brominated precursor can be synthesized and later converted to the desired carboxylic acid via Grignard reaction or other metallation-carboxylation sequences. The synthesis of compounds like methyl 2-bromo-4-fluoro-5-methylbenzoate has been reported, which could serve as a potential, albeit differently substituted, starting point for derivatization. chemicalbook.com Similarly, the synthesis of methyl 4-bromo-5-fluoro-2-hydroxybenzoate is documented and could be a valuable intermediate. bldpharm.com

A general procedure for the synthesis of a halogenated benzoic acid ester from an amino precursor involves a Sandmeyer-type reaction. For example, methyl 2-amino-4-fluoro-5-methylbenzoate can be treated with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by the addition of copper(I) bromide to yield methyl 2-bromo-4-fluoro-5-methylbenzoate. chemicalbook.com

Table 1: Examples of Synthesized Halogenated Benzene Intermediates

| Compound Name | Starting Material | Reagents | Reference |

|---|---|---|---|

| Methyl 2-bromo-4-fluoro-5-methylbenzoate | Methyl 2-amino-4-fluoro-5-methylbenzoate | 1. NaNO₂, HBr 2. CuBr | chemicalbook.com |

| Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate | 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoic acid | Thionyl chloride, Methanol |

Alternatively, a nucleophilic aromatic substitution (SNAr) reaction on a suitably activated precursor, such as a dinitro- or cyano-substituted benzene, can be employed. However, for the target molecule, electrophilic fluorination of a pre-functionalized ring is a more likely strategy.

The introduction of the methyl group ortho to the hydroxyl group can be challenging due to potential steric hindrance. One common method for the ortho-methylation of phenols is the Duff reaction or related formylation reactions followed by reduction. Alternatively, directed ortho-metallation (DoM) can be employed, where a directing group, such as an amide or a methoxy (B1213986) group, facilitates the deprotonation of the ortho position by a strong base, followed by quenching with an electrophile like methyl iodide.

Once the key intermediate, 4-fluoro-5-hydroxy-2-methylbenzoic acid, is synthesized, the final step is the amidation with dimethylamine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride using thionyl chloride or oxalyl chloride, followed by the addition of dimethylamine. Alternatively, peptide coupling reagents can be used to facilitate the direct amidation. researchgate.netnih.gov A patent for the preparation of N,N-dimethylbenzamide from isatoic anhydride (B1165640) and dimethylamine also highlights a potential route for the formation of the amide functionality. google.com

Table 2: Summary of Key Synthetic Transformations

| Transformation | Reagents/Methods | Key Considerations | References |

|---|---|---|---|

| Amide Bond Formation | SOCl₂, Dimethylamine; or EDC, HOBt, Dimethylamine | Activation of carboxylic acid is necessary. | luxembourg-bio.comresearchgate.netnih.gov |

| Regioselective Fluorination | Selectfluor® | Directing effects of existing substituents are crucial for regioselectivity. | nih.govnih.gov |

| Ortho-Methylation of Phenols | Directed ortho-Metallation (DoM) followed by CH₃I | Requires a suitable directing group. | - |

Formation of the N,N-Dimethylamide Moiety

The final and crucial step in the synthesis of this compound is the formation of the N,N-dimethylamide group. This is typically achieved through the coupling of a carboxylic acid precursor, namely 4-fluoro-5-hydroxy-2-methylbenzoic acid, with dimethylamine.

A prevalent method for this transformation is the activation of the carboxylic acid. mychemblog.com This can be accomplished by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or anhydride. These activated species readily react with dimethylamine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) in an aprotic solvent, to yield the desired N,N-dimethylbenzamide. mychemblog.com This classic approach, a variation of the Schotten-Baumann reaction, is widely employed due to its efficiency and the broad availability of the necessary reagents. mychemblog.com

In recent years, a plethora of coupling reagents have been developed to facilitate amide bond formation under milder conditions, minimizing side reactions and improving yields. researchgate.net Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have gained prominence. commonorganicchemistry.comiris-biotech.dewikipedia.org These reagents convert the carboxylic acid into a highly activated ester in situ. mychemblog.comwikipedia.org The mechanism for HATU, for instance, involves the deprotonation of the carboxylic acid by a base, followed by attack on the HATU reagent to form an activated OAt-ester. commonorganicchemistry.comwikipedia.org This activated ester is then readily attacked by the amine to form the amide bond. commonorganicchemistry.com The use of such reagents can be advantageous, especially for substrates with sensitive functional groups.

| Coupling Reagent | Description | Key Features |

| HATU | A uronium/aminium-based coupling reagent. | High coupling efficiencies, fast reaction rates, and often used for sterically hindered or electronically challenging couplings. wikipedia.org |

| COMU | An oxime-based coupling reagent. | High solubility in common organic solvents like DMF and NMP, and the reaction can often be monitored visually due to a color change. iris-biotech.de |

An alternative and powerful strategy for the formation of the N,N-dimethylamide moiety is through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. mychemblog.com This method involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand. mychemblog.com For the synthesis of this compound, a plausible route would involve the coupling of a precursor like 4-bromo-5-hydroxy-2,N-dimethylbenzamide with dimethylamine. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.

Advanced Synthetic Approaches

The synthesis of the substituted benzoic acid precursor is a key challenge that can be addressed by a variety of advanced synthetic methodologies. These approaches offer greater control over the introduction of the specific substituents on the aromatic ring.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of aromatic rings. In the context of synthesizing this compound, these reactions can be employed to introduce the methyl or the hydroxyl group onto a pre-functionalized aromatic core. For instance, a Suzuki coupling could be envisioned to introduce the methyl group by reacting a boronic acid derivative with an appropriately substituted aryl halide.

More pertinent to the amide formation, the Buchwald-Hartwig amination stands out as a premier method for C-N bond formation. mychemblog.com This reaction can be applied to couple dimethylamine with an aryl halide or triflate precursor. mychemblog.com The reaction conditions, particularly the choice of palladium precursor, ligand, and base, are crucial for achieving high yields and functional group tolerance.

| Catalyst System | Substrates | Key Features |

| Pd₂(dba)₃ / XPhos | Aryl triflates and dimethylamine | Employs a simple catalytic system with a mild base (K₃PO₄), offering excellent chemoselectivity. mychemblog.com |

| [Pd(crotyl)Cl]₂ / BippyPhos | Aryl halides and aliphatic amines | Effective under aqueous micellar conditions, promoting sustainability. iris-biotech.de |

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing a fluorine atom onto an aromatic ring, especially when the ring is activated by electron-withdrawing groups. For the synthesis of this compound, an SNAr reaction could be a viable strategy to introduce the fluorine atom. A plausible precursor would be a molecule like 4-chloro-5-hydroxy-2,N-dimethylbenzamide. The reaction would involve treating this precursor with a fluoride (B91410) source, such as potassium fluoride or tetramethylammonium (B1211777) fluoride (TMAF). wuxiapptec.com The success of this reaction is highly dependent on the electronic nature of the aromatic ring; the presence of the electron-withdrawing amide group would facilitate the nucleophilic attack of the fluoride ion. The use of anhydrous fluoride sources and polar aprotic solvents like DMSO or DMF is often necessary to achieve good reactivity. wuxiapptec.com

The synthesis of the 4-fluoro-5-hydroxy-2-methylbenzoic acid precursor often requires precise oxidation or reduction steps. A common strategy involves the regioselective oxidation of a substituted toluene (B28343) derivative. For example, starting from m-fluorotoluene, a Friedel-Crafts acylation followed by hydrolysis can lead to a mixture of 4-fluoro-2-methylbenzoic acid and its isomer, which can then be separated. google.com Alternatively, the direct oxidation of the methyl group of a suitably substituted toluene to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. However, achieving high chemo- and regioselectivity can be challenging, especially in the presence of other sensitive functional groups. Modern catalytic systems, such as those based on cobalt with radical initiators, offer milder conditions for the oxidation of toluenes to benzoic acids using molecular oxygen. organic-chemistry.org These methods can offer improved functional group tolerance. organic-chemistry.orgrsc.org

Enzymatic transformations also present a green and highly selective alternative. For instance, toluene dioxygenase has been shown to mediate the dihydroxylation of substituted benzoate (B1203000) esters, showcasing the potential for regioselective oxidation. nih.gov

Purification and Isolation Techniques for Substituted Benzamides

The purification of the final product, this compound, and its synthetic intermediates is critical to obtain a compound of high purity. Due to the presence of polar functional groups like the hydroxyl and amide moieties, this compound is expected to be a polar aromatic molecule.

Crystallization is a primary technique for the purification of solid organic compounds. esisresearch.org The choice of solvent is crucial and is often guided by the principle of "like dissolves like". For polar compounds, polar solvents such as water, methanol, or ethanol (B145695) can be effective for recrystallization. esisresearch.orgresearchgate.netrochester.edu The process involves dissolving the impure compound in a minimum amount of hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound while impurities remain in the mother liquor. esisresearch.org For highly polar compounds that are difficult to crystallize, techniques like solvothermal crystallization may be employed. researchgate.net

Chromatography is another powerful purification method. For polar compounds like substituted benzamides, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice. sielc.comnih.govyoutube.com In RP-HPLC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comyoutube.com The polar analyte has a lower affinity for the stationary phase and elutes earlier than non-polar impurities. youtube.com The separation can be optimized by adjusting the gradient of the mobile phase composition. This technique is highly effective for separating complex mixtures and for isolating high-purity compounds. nih.gov

| Purification Technique | Principle | Application for Substituted Benzamides |

| Crystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures. esisresearch.org | Effective for purifying solid, polar benzamides. The choice of solvent is critical. researchgate.netrochester.edu |

| Reversed-Phase HPLC | Partitioning of the analyte between a non-polar stationary phase and a polar mobile phase. youtube.com | High-resolution purification of polar benzamides, allowing for separation from closely related impurities. sielc.comnih.gov |

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 5 Hydroxy 2,n Dimethylbenzamide

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Fragmentation Pathways and Structural Insights:An analysis of how the molecule breaks apart in the mass spectrometer to yield further structural information was to be included here.

While data for structurally related compounds—such as isomers like 4-fluoro-3-hydroxy-N,N-dimethylbenzamide, and analogues including 4-fluoro-N,N-dimethylbenzamide and 4-hydroxy-N,N-dimethylbenzamide—are available, these are not sufficient to accurately describe the specific characteristics of 4-Fluoro-5-hydroxy-2,N-dimethylbenzamide. The precise substitution pattern on the benzene (B151609) ring significantly influences the spectroscopic fingerprint of a molecule, making direct extrapolation from related compounds scientifically unsound for a detailed and accurate analysis.

The absence of this specific data in the public domain suggests that the compound may not have been synthesized or that its characterization has not been published in readily accessible scientific journals or databases. Therefore, the generation of a scientifically accurate article based on detailed research findings for this compound is not possible at this time.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Characterization

No experimental FT-IR or FT-Raman spectra for this compound are available in the searched literature. Therefore, a detailed analysis of its functional group vibrations cannot be conducted.

Analysis of Amide Carbonyl Stretching Frequencies

A specific analysis of the amide carbonyl (C=O) stretching frequencies for this compound is not possible without experimental data. In related benzamides, this stretching vibration is typically a strong band in the infrared spectrum, but its precise wavenumber is influenced by the electronic effects of the specific substituents on the aromatic ring.

Characterization of Hydroxyl and Fluorine Vibrations

The characterization of the hydroxyl (O-H) and carbon-fluorine (C-F) vibrational modes requires spectral data that is currently unavailable for this specific molecule.

X-ray Crystallography for Solid-State Structural Determination and Conformation (if applicable)

No published X-ray crystallography studies for this compound were found. Consequently, information regarding its solid-state structure, crystal system, space group, and molecular conformation is not known.

Due to the absence of published experimental research and the corresponding data for this compound, it is not possible to generate the requested scientific article with the specified level of detail and accuracy.

Computational and Theoretical Approaches to 4 Fluoro 5 Hydroxy 2,n Dimethylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can elucidate molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.gov For 4-Fluoro-5-hydroxy-2,N-dimethylbenzamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can be used to find the most stable three-dimensional conformation of the molecule, known as geometry optimization. nih.govsci-hub.se This process minimizes the energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles between its atoms.

The optimization process reveals crucial structural parameters. For instance, the planarity of the benzamide (B126) group, the orientation of the N,N-dimethyl substituents, and the intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group and the adjacent fluorine atom or amide oxygen, can be determined. By performing a potential energy surface scan, where specific dihedral angles are systematically rotated, one can identify various conformers and the energy barriers between them, providing a comprehensive energy landscape of the molecule. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.35 | ||

| C-O (hydroxyl) | 1.36 | ||

| C=O (amide) | 1.23 | ||

| C-N (amide) | 1.34 | ||

| O-H | 0.96 | ||

| C-C (aromatic) | 1.39 - 1.41 | ||

| C-C=O | 120.5 | ||

| C-N-C | 118.0 | ||

| HO-C-C-F | 0.5 | ||

| O=C-N-C | 175.0 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information obtained from DFT calculations. Actual values would be derived from specific computational runs.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity and electronic properties. sci-hub.se The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. sci-hub.se

For this compound, FMO analysis would likely show the HOMO localized on the electron-rich aromatic ring, particularly near the hydroxyl and amino groups, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the carbonyl group and the aromatic ring, suggesting these areas are susceptible to nucleophilic attack. A smaller HOMO-LUMO gap would imply higher reactivity. sci-hub.se

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: This data is for illustrative purposes. Actual energies are determined via quantum chemical calculations.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. researchgate.net It is generated by mapping the electrostatic potential onto the electron density surface. The color-coding on an EPS map indicates the regions of positive and negative electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the EPS map would be expected to show a significant negative potential (red) around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom, due to their high electronegativity. A positive potential (blue) would likely be observed around the hydrogen atom of the hydroxyl group and the hydrogen atoms of the methyl groups attached to the nitrogen. This visualization is invaluable for predicting intermolecular interactions, including hydrogen bonding and polar interactions with other molecules or receptor sites.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. nih.govnih.gov These methods are central to structure-based drug design.

Ligand Preparation and Conformational Sampling

Before performing a docking simulation, the three-dimensional structure of this compound must be prepared. This involves generating a valid 3D conformation, assigning correct atom types and charges, and determining the protonation state of ionizable groups at a physiological pH. The initial geometry is often obtained from quantum chemical calculations as described in section 4.1.1.

Since the molecule is flexible, it can adopt multiple conformations. Conformational sampling is the process of generating a diverse set of low-energy conformations of the ligand. This is crucial because the conformation in which the ligand binds to a protein may not be its lowest energy state in solution. Various algorithms can be used for conformational sampling to ensure a comprehensive search of the conformational space.

Identification of Putative Binding Sites

Molecular docking simulations place the various conformations of the ligand into the binding site of a target protein and score the interactions. nih.gov If the binding site is unknown, blind docking can be performed, where the entire protein surface is searched for potential binding pockets. The docking algorithm predicts the preferred binding pose and the binding affinity, often expressed as a docking score.

For this compound, docking studies could be performed against a range of therapeutically relevant protein targets where benzamide derivatives have shown activity, such as certain enzymes or receptors. mdpi.comresearchgate.net The simulation would identify putative binding sites and the key interactions, such as hydrogen bonds between the hydroxyl or amide groups of the ligand and amino acid residues in the protein, or hydrophobic interactions involving the aromatic ring.

Table 3: Hypothetical Molecular Docking Results for this compound with a Putative Protein Target

| Parameter | Value/Description |

| Protein Target | Example: Human Carbonic Anhydrase II |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | His94, His96, Thr199, Thr200 |

| Type of Interactions | Hydrogen bond with the hydroxyl group and Thr199; Pi-pi stacking with His96; Hydrophobic interactions with the dimethylamino group. |

Note: This table presents a hypothetical scenario. The choice of protein target and the resulting interactions would depend on the specific research context.

Analysis of Binding Modes and Key Interactions

Computational analysis of this compound would typically involve identifying potential binding modes and key non-covalent interactions that stabilize its structure, particularly in a biological or supramolecular context. While specific studies on this exact compound are not detailed in the provided results, the analysis of structurally related benzamides and fluorinated aromatic compounds provides a clear framework for this investigation.

Key interactions are often identified using methods like Density Functional Theory (DFT). For analogous compounds like X-fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide isomers, analysis has shown the critical role of hydrogen bonds in defining the supramolecular structure. mdpi.com In these systems, interactions such as O-H···O and C-H···O hydrogen bonds can form stable, ring-like structures, often referred to as synthons. mdpi.com For instance, in one isomer, an R²₂(7) ring motif is formed through mutually anti-carbonyl and hydroxy groups, creating a one-dimensional hydrogen-bonded chain. mdpi.com

Furthermore, the presence of a fluorine atom introduces the possibility of N-H···F or C-H···F intramolecular hydrogen bonds. mdpi.comnih.gov In a related benzanilide, a doublet signal in NMR spectra was attributed to coupling between an NH proton and a fluorine atom, mediated by a hydrogen bond. nih.gov The analysis of binding modes would also consider weaker interactions, such as C-F···Cg (where Cg is the center of a phenyl ring), which have been observed to stabilize the crystal packing of similar fluorinated amides. mdpi.com

A theoretical evaluation of this compound would map its electrostatic potential surface to identify electron-rich (negative potential) and electron-poor (positive potential) regions. This mapping helps predict which parts of the molecule are likely to act as hydrogen bond donors or acceptors, guiding the understanding of its binding behavior with molecular targets.

Conformational Analysis and Tautomerism Studies

The three-dimensional shape of this compound is not static; the molecule can exist as different conformational isomers due to rotation around its single bonds. Conformational analysis aims to identify the most stable of these isomers. The key rotatable bonds in this molecule would be the C(aryl)-C(amide) bond and the C(amide)-N bond.

Studies on related fluorinated benzamides have shown that the relative orientation of the fluorine atom and the carbonyl group (syn or anti) is a key conformational feature that dictates whether certain intramolecular bonds can form. mdpi.com

Table 1: Example of Torsion Angle Data from Conformational Analysis of a Related Compound (Data shown for N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide (A1) for illustrative purposes)

| Torsion Angle | Value (°) |

| C13—N1—N2—C14 | 163.27 (16) |

| C8—C7—O1—C1 | 97.3 (2) |

| C7—O1—C1—C2 | 167.18 (18) |

| N3—C15—C16—C21 | -160.26 (15) |

| This table illustrates the type of data generated from crystallographic analysis to define molecular conformation. The data pertains to compound A1 from the cited source. nih.gov |

A primary focus of theoretical studies on molecules like this compound is the assessment of intramolecular hydrogen bonds. The presence of a hydroxyl group (-OH) ortho to the amide substituent on the phenyl ring makes it a candidate for forming a strong intramolecular hydrogen bond with the amide's carbonyl oxygen (O-H···O=C). This type of interaction is common in salicylamides and 2-hydroxybenzophenone (B104022) derivatives. researchgate.netmdpi.com

The formation of this hydrogen bond creates a stable six-membered ring system (an S(6) motif), which significantly influences the molecule's conformation and chemical properties. mdpi.com Computational studies can quantify the strength of this bond.

Furthermore, the fluorine atom at position 4 is a potential, albeit weak, hydrogen bond acceptor. Research on other fluorinated organic molecules has established the existence of N-H···F and C-H···F hydrogen bonds. nih.gov While a strong O-H···O bond is more likely in this specific structure, a comprehensive analysis would investigate the possibility of other weaker interactions involving the fluorine atom, which could further stabilize certain conformations. The combined use of NMR methodologies and DFT-based calculations has been shown to be a powerful tool for establishing the existence of such hydrogen bonds in various fluorine-containing molecules. nih.gov

Table 2: Example of Hydrogen Bond Parameters in Related Amide Structures (Data shown for illustrative purposes based on findings for related compounds)

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference Compound |

| Intramolecular H-Bond | N-H | F | N/A | o-FPhB mdpi.com |

| Intramolecular H-Bond | N-H | O | 2.555 | Compound A1 nih.gov |

| Intermolecular H-Bond | O-H | O | N/A | m-FPhB mdpi.com |

| This table demonstrates typical hydrogen bond interactions and distances found in related fluorinated and hydroxylated benzamides. mdpi.comnih.gov |

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic signatures, such as NMR, Infrared (IR), and UV-Vis spectra. These predicted spectra can then be compared with experimental data to validate the computed lowest-energy conformation and provide a more detailed understanding of the molecule's structure.

DFT calculations are commonly used to predict the vibrational frequencies corresponding to IR spectroscopy. For this compound, this would be particularly useful for studying the vibrational modes of the C=O, O-H, and N-H (if applicable) groups. The formation of an intramolecular hydrogen bond would cause a noticeable shift in the stretching frequency of the O-H group to a lower wavenumber, a hallmark that can be compared between theoretical and experimental IR spectra. researchgate.net

Similarly, NMR chemical shifts can be calculated and compared to experimental results. nih.gov The chemical shift of the hydroxyl proton would be particularly sensitive to hydrogen bonding. In studies of related benzanilides, a large coupling constant between an NH proton and a fluorine atom, detected via NMR, provided conclusive evidence of an N-H···F hydrogen bond. nih.gov A similar approach could be used to probe the electronic environment of the atoms in this compound. DFT calculations have shown good agreement with experimental values for IR and UV-Vis analysis of similar benzamide structures. mdpi.com

Advanced Research Applications and Probe Development Based on 4 Fluoro 5 Hydroxy 2,n Dimethylbenzamide

Radioligand Development for Positron Emission Tomography (PET) Imaging

The development of radioligands for PET imaging is a critical tool in neuroscience and oncology research, allowing for the non-invasive visualization and quantification of biological targets in vivo. A key aspect of this is the incorporation of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into a molecule with high affinity and selectivity for a specific target.

No specific methods for the synthesis of ¹⁸F-labeled analogues of 4-Fluoro-5-hydroxy-2,N-dimethylbenzamide have been reported in the scientific literature. Generally, the introduction of ¹⁸F into an aromatic ring, such as the one in the requested compound, can be achieved through nucleophilic aromatic substitution (SNAr) reactions. This typically involves a precursor molecule where a leaving group (e.g., nitro, trimethylammonium, or a diaryliodonium salt) is positioned on the aromatic ring at the site of fluorination. The precursor is then reacted with [¹⁸F]fluoride to yield the desired radiolabeled compound. The presence of the hydroxyl and amide groups on the benzamide (B126) ring would need to be considered, and potentially protected, during the radiosynthesis to prevent side reactions.

There is no published data on the in vitro binding and selectivity of radiotracers derived from this compound. For a novel radiotracer, in vitro assessment is a crucial step to determine its potential for in vivo imaging. This process typically involves:

Binding Affinity Assays: Competition binding assays are performed using cell membranes or tissue homogenates containing the target of interest. The radiolabeled compound's ability to displace a known high-affinity radioligand is measured to determine its inhibition constant (Ki), a measure of its binding affinity.

Selectivity Profiling: The radiotracer is tested for its binding affinity against a panel of related and unrelated receptors, transporters, and enzymes to ensure it binds selectively to the intended target. High selectivity is essential to minimize off-target signals in PET images.

Autoradiography: This technique is used to visualize the binding of the radiotracer in tissue sections, providing information about the regional distribution of the target.

Without experimental data, the binding affinity and selectivity of any potential radiotracer based on this compound remain unknown.

Application in Chemical Biology for Target Validation

Chemical biology utilizes small molecules to probe and understand biological systems. Affinity probes and activity-based protein profiling are powerful tools in this field for identifying and validating new drug targets.

No affinity probes based on the this compound structure have been described in the literature. The development of an affinity probe would involve chemically modifying the molecule to incorporate a reporter tag, such as biotin or a fluorescent dye, and often a reactive group for covalent labeling of the target protein. This probe could then be used in pull-down experiments to isolate and identify its binding partners from complex biological samples, thereby helping to validate the molecular target of the parent compound.

There are no reports of this compound being used in activity-based protein profiling. ABPP is a functional proteomic technique that employs chemical probes to label and characterize the active state of entire enzyme families directly in native biological systems. An ABPP probe typically consists of a reactive group that covalently binds to the active site of an enzyme and a reporter tag for detection and identification. For this compound to be used in ABPP, it would need to be functionalized with a suitable reactive group and a reporter tag, and its target would need to be an enzyme that can be covalently modified by this probe.

Future Research Directions and Emerging Paradigms

Rational Design and Synthesis of Novel Analogues with Optimized Pharmacological Profiles

The rational design of new chemical entities based on a lead compound like 4-Fluoro-5-hydroxy-2,N-dimethylbenzamide is a cornerstone of modern drug discovery. This approach moves beyond serendipitous findings, employing a deep understanding of structure-activity relationships (SAR) to create molecules with enhanced therapeutic properties.

The core principle of rational design is to systematically modify the chemical structure of a lead compound to improve its pharmacological profile. This includes enhancing its potency, selectivity, and pharmacokinetic properties, while simultaneously reducing off-target effects and toxicity. For this compound, this would involve a detailed analysis of how each of its constituent parts—the fluorinated and hydroxylated benzamide (B126) core and the N,N-dimethyl substituents—contributes to its biological activity.

Structure-activity relationship studies are crucial in this endeavor. By synthesizing a series of analogues with systematic variations in their structure and evaluating their biological activity, researchers can build a comprehensive understanding of the chemical features essential for the desired pharmacological effect. For instance, the position and nature of the halogen and hydroxyl groups on the benzamide ring can significantly influence binding affinity and selectivity for a particular biological target. Similarly, modifications to the N-alkyl substituents can impact metabolic stability and cell permeability.

The synthesis of these novel analogues often involves multi-step chemical processes. A common approach for creating benzamide derivatives is the condensation of a substituted benzoic acid with an appropriate amine. For fluorinated and hydroxylated benzamides, the synthesis might begin with a correspondingly substituted benzoic acid, which is then activated, for example, by conversion to an acyl chloride, before being reacted with dimethylamine (B145610) to form the final amide. The introduction of fluorine and hydroxyl groups at specific positions on the aromatic ring can be achieved through various synthetic methodologies, including electrophilic fluorination and hydroxylation reactions, or by starting with pre-functionalized building blocks.

The ultimate goal of this iterative cycle of design, synthesis, and testing is to identify a candidate molecule with a superior therapeutic index, making it a more effective and safer potential drug.

Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is poised to dramatically accelerate the process of drug discovery and design. These computational tools can analyze vast datasets of chemical and biological information to identify promising drug candidates and predict their properties with a high degree of accuracy.

In the context of this compound, AI and ML can be integrated into several stages of the drug design pipeline. One of the most powerful applications is in the development of quantitative structure-activity relationship (QSAR) models. By training ML algorithms on a dataset of benzamide derivatives with known biological activities, it is possible to create predictive models that can estimate the activity of virtual or yet-to-be-synthesized compounds. This allows for the rapid in silico screening of large chemical libraries, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources.

Structure-based drug design is another area where AI and ML are making a significant impact. If the three-dimensional structure of the biological target of this compound is known, computational docking simulations can be used to predict how different analogues will bind to the target. AI algorithms can enhance these simulations by learning from existing protein-ligand complex data to improve the accuracy of binding affinity predictions.

Furthermore, generative AI models can be employed for de novo drug design. These models can learn the underlying principles of molecular design from large chemical databases and then generate novel molecular structures that are predicted to have high affinity and selectivity for a specific target. This approach has the potential to uncover entirely new chemical scaffolds that may not be accessible through traditional medicinal chemistry approaches.

The integration of AI and ML into the drug discovery workflow promises to create a more efficient and data-driven paradigm. By leveraging the predictive power of these technologies, researchers can navigate the vast chemical space with greater precision, leading to the faster identification of novel therapeutic agents.

Exploration of Polypharmacology and Multi-Target Approaches for Complex Diseases

The traditional "one drug, one target" paradigm has been highly successful in the development of many effective medicines. However, for complex multifactorial diseases such as cancer, neurodegenerative disorders, and metabolic syndromes, a more holistic approach that targets multiple disease-related pathways simultaneously may be more efficacious. This has led to the emergence of polypharmacology and multi-target drug design.

Substituted benzamides, due to their versatile chemical scaffold, are well-suited for the development of multi-target-directed ligands (MTDLs). The concept behind MTDLs is to design a single molecule that can interact with two or more distinct biological targets that are implicated in the pathophysiology of a complex disease. This approach can offer several advantages over combination therapy with multiple drugs, including improved patient compliance, a more predictable pharmacokinetic profile, and a reduced risk of drug-drug interactions.

For a compound like this compound, a polypharmacological approach would involve identifying additional relevant biological targets and then rationally modifying its structure to incorporate the necessary pharmacophoric features for interacting with these targets. For example, in the context of Alzheimer's disease, a benzamide derivative could be designed to not only inhibit a primary target but also possess antioxidant properties or the ability to chelate metal ions that contribute to amyloid-beta aggregation.

The design of MTDLs is a challenging endeavor that requires a deep understanding of the structural biology of the different targets and the ability to balance the activity at each target within a single molecule. Computational methods, including molecular modeling and AI, play a crucial role in the design of these sophisticated molecules.

A fascinating aspect of polypharmacology can also be observed in racemic drugs, where different enantiomers of the same compound can exhibit distinct pharmacological activities by engaging different receptors. For some benzamide antipsychotics, it has been shown that one enantiomer is responsible for the antipsychotic effects by targeting dopamine receptors, while the other enantiomer contributes to antidepressant effects through its interaction with serotonin receptors. This highlights the potential for stereochemistry to be a key element in the design of multi-target agents.

The exploration of polypharmacology and multi-target approaches for substituted benzamides holds significant promise for the development of novel therapies for complex diseases that are currently difficult to treat with single-target agents.

Development of Advanced Delivery Systems for Substituted Benzamides

The therapeutic efficacy of a drug is not solely dependent on its intrinsic pharmacological activity but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Many promising drug candidates fail in development due to poor pharmacokinetic properties, such as low solubility, poor absorption, rapid metabolism, or an inability to cross biological barriers like the blood-brain barrier. Advanced drug delivery systems offer a powerful means to overcome these challenges and enhance the therapeutic potential of compounds like this compound.

Nanoparticle-based drug delivery systems are at the forefront of this field. By encapsulating a drug within a nanoparticle, it is possible to improve its solubility, protect it from degradation, and control its release profile. Various types of nanoparticles, including liposomes, solid lipid nanoparticles (SLNs), polymeric nanoparticles, and micelles, can be tailored to the specific physicochemical properties of the drug and the desired therapeutic application.

For a substituted benzamide, encapsulation in a nanocarrier could offer several advantages. For instance, if the compound has poor aqueous solubility, a lipid-based nanoparticle formulation could significantly enhance its oral bioavailability. For applications requiring the drug to act within the central nervous system, nanoparticles can be functionalized with specific ligands that facilitate their transport across the blood-brain barrier.

Controlled-release formulations represent another important area of advanced drug delivery. These systems are designed to release the drug at a predetermined rate over an extended period, which can help to maintain therapeutic drug concentrations within the desired range, reduce the frequency of administration, and improve patient compliance. This can be achieved through various strategies, including the use of biodegradable polymer matrices, osmotic pumps, and hydrogels.

The development of advanced delivery systems for substituted benzamides will be crucial for translating their pharmacological potential into effective clinical therapies. By combining the rational design of the drug molecule itself with the sophisticated engineering of its delivery vehicle, it will be possible to create next-generation medicines with improved efficacy, safety, and patient convenience.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Fluoro-5-hydroxy-2,N-dimethylbenzamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Coupling Reagents : Use carbodiimide-based coupling agents like DCC with HOBt to activate carboxylic acid intermediates, minimizing side reactions and improving amide bond formation efficiency .

- Solvent and Temperature : Reactions in polar aprotic solvents (e.g., dichloromethane) at 0–50°C can enhance selectivity. Lower temperatures (0–20°C) reduce decomposition, while higher temperatures (reflux) may accelerate reaction rates but risk byproduct formation .

- Workup : Post-reaction purification via column chromatography or recrystallization is critical for isolating high-purity products.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Analytical Workflow :

- IR Spectroscopy : Identify key functional groups (e.g., O-H stretch at ~3200 cm⁻¹ for hydroxy, C=O stretch at ~1650 cm⁻¹ for amide) .

- ¹H-NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.5–3.5 ppm for N-methyl), and hydroxy protons (broad singlet near δ 5–6 ppm) .

- Elemental Analysis : Validate empirical formula (C₉H₁₀FNO₂) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. What factors influence the fluorescence properties of this compound, and how can experimental conditions be optimized for maximum intensity?

- Key Variables :

- pH : Fluorescence intensity peaks at pH 5 due to optimal protonation of the hydroxy group, balancing electronic effects and solvent interactions .

- Solvent Polarity : Use polar solvents (e.g., methanol) to stabilize excited states, enhancing quantum yield.

- Temperature : Maintain at 25°C; higher temperatures increase non-radiative decay, reducing intensity .

Q. How can computational models predict physicochemical properties or reactivity of this compound?

- Approaches :

- Quantum Chemistry : Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO-LUMO gaps) to predict reactivity .

- QSPR/Neural Networks : Correlate substituent effects (e.g., fluorine’s electronegativity) with solubility or logP values .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) for drug design applications .

Q. What strategies resolve contradictions in synthetic yield data when different methods are employed?

- Root-Cause Analysis :

- Reagent Comparison : Evaluate yields from thionyl chloride vs. oxalyl chloride routes; the latter may reduce esterification side reactions in amide synthesis .

- Statistical Design : Apply Design of Experiments (DoE) to isolate variables (e.g., solvent, temperature) and identify optimal conditions via response surface modeling.

- Byproduct Profiling : Use LC-MS to detect intermediates (e.g., unreacted carboxylic acid) and adjust stoichiometry or reaction time .

Q. What chromatographic techniques effectively assess purity, and how do substituents affect retention behavior?

- Analytical Methods :

- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) for baseline separation.

- Retention Behavior : N,N-Dimethyl substituents reduce polarity, increasing retention on reversed-phase columns compared to primary amides .

Q. How does the compound’s bioactivity relate to structural features, and what in vitro assays are suitable for evaluation?

- Structure-Activity Relationship (SAR) :

- Fluorine Substituent : Enhances metabolic stability and membrane permeability via reduced CYP450 metabolism .

- Hydroxy Group : Acts as a hydrogen bond donor for target binding (e.g., kinases or GPCRs).

- Assays :

- Enzyme Inhibition : Fluorescence polarization assays using recombinant enzymes (IC₅₀ determination).

- Cellular Uptake : Radiolabeled compound tracking in cell lines (e.g., HEK293) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.